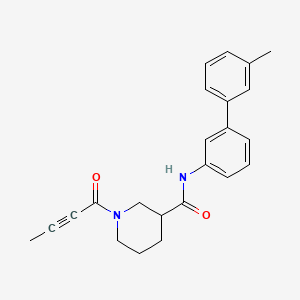![molecular formula C13H17Cl2N B6038201 1-[(2,4-Dichlorophenyl)methyl]azepane](/img/structure/B6038201.png)
1-[(2,4-Dichlorophenyl)methyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichlorophenyl)methyl]azepane is an organic compound with the molecular formula C13H17Cl2N. It features a seven-membered azepane ring substituted with a 2,4-dichlorophenylmethyl group.
準備方法
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]azepane typically involves the reaction of 2,4-dichlorobenzyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve continuous flow processes to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product .
化学反応の分析
1-[(2,4-Dichlorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-[(2,4-Dichlorophenyl)methyl]azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including its role as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-[(2,4-Dichlorophenyl)methyl]azepane can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)methyl]piperidine: This compound features a six-membered piperidine ring instead of the seven-membered azepane ring, leading to differences in chemical reactivity and biological activity.
1-[(2,4-Dichlorophenyl)methyl]morpholine: The presence of an oxygen atom in the morpholine ring introduces additional hydrogen bonding interactions, affecting its properties and applications.
1-[(2,4-Dichlorophenyl)methyl]pyrrolidine:
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVXXFGVXFEPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B6038122.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-pentenamide](/img/structure/B6038151.png)
![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
![6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one](/img/structure/B6038161.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE](/img/structure/B6038175.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B6038177.png)
![1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B6038181.png)

![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)


![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
